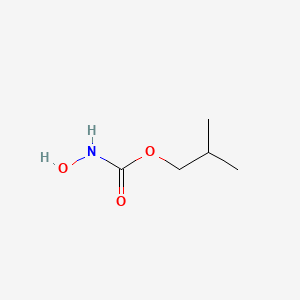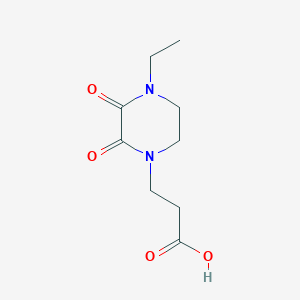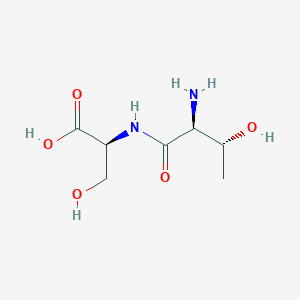
N-(Thien-2-ylmethyl)propan-2-amine hydrochloride
Overview
Description
Scientific Research Applications
Catalytic Applications
Thiamine Hydrochloride as an Organocatalyst Thiamine hydrochloride, closely related to N-(Thien-2-ylmethyl)propan-2-amine hydrochloride, demonstrates promising applications as a recyclable organocatalyst. It facilitates the N-tert-butyloxycarbonylation of amines, a process vital for the chemoselective protection of amino groups in various compounds. This method is particularly noted for its high efficiency, eco-friendliness, and applicability to a diverse range of amines, including aliphatic, aryl, heteroaryl amines, and chiral amino alcohols. The stability, economical nature, and environmentally friendly characteristics of thiamine hydrochloride underscore its utility in catalytic applications (Ingale et al., 2021).
Chemical Synthesis
Efficient Amide Synthesis A boronic acid derivative, closely resembling this compound, has been utilized as a potent catalyst for the synthesis of amides from carboxylic acids and amines. This process is notable for its room-temperature operation and the wide substrate range it accommodates, including challenging aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids, alongside primary, secondary, and functionalized amines. The method's efficacy is further highlighted by its successful application in coupling N-Boc-protected amino acids with minimal racemization, an essential feature for peptide synthesis (El Dine et al., 2015).
Material Synthesis and Characterization
Synthesis and Characterization of Complexes this compound and its derivatives have been instrumental in synthesizing and characterizing various metal complexes. Research has delved into the synthesis, characterization, and theoretical comparison of novel compounds, including those with Cu(II), Ni(II), and Fe(II) complexes. These studies are pivotal in understanding the structural properties, coordination behavior, and potential applications of such complexes in various scientific domains (Sancak et al., 2007).
Unsymmetrical Tripodal Amines and Their Complexes The synthesis of unsymmetrical tripodal amines and their applications in forming metal complexes have been extensively studied. These amines have been utilized to form mononuclear complexes with various geometries and properties, opening avenues for targeted synthesis and applications in material science. The variation in arm lengths of the ligands and metal ions significantly influences the formation and structure of these complexes, highlighting the intricate interplay between molecular structure and material properties (Keypour et al., 2017).
Mechanism of Action
Target of Action
The primary target of (propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride, also known as Thiopropamine, is likely the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood and behavior, and its inhibition can lead to increased levels of norepinephrine and dopamine in the synaptic cleft, potentially leading to stimulant effects .
Mode of Action
Thiopropamine acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, enhancing neurotransmission and leading to stimulant effects .
Biochemical Pathways
Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by CYP2C in the liver, transforming them into an inactive derivative, 1-(Thiophen-2-yl)-2-propan-2-one , which is a phenylacetone derivative .
Result of Action
The result of Thiopropamine’s action is an increase in the levels of norepinephrine and dopamine in the synaptic cleft, leading to enhanced neurotransmission . This can result in stimulant effects, similar to those of amphetamine, but with around one third the potency .
Action Environment
The action of Thiopropamine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound. Furthermore, the presence of other substances, such as inhibitors or inducers of CYP2C, could potentially affect the metabolism and therefore the action of Thiopropamine .
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-7(2)9-6-8-4-3-5-10-8;/h3-5,7,9H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUMRSGETULSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B3146838.png)

![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)


![4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3146891.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)

![Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3146904.png)
